LY411575 is a synthetic organic compound classified as a dibenzazepinone derivative. It functions as a potent, non-selective inhibitor of γ-secretase, a multi-subunit protease complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch. [] Its role in scientific research primarily revolves around its ability to modulate signaling pathways crucial for cellular processes, including proliferation, differentiation, and apoptosis, by interfering with γ-secretase activity. [] This makes it a valuable tool in investigating the role of γ-secretase and its substrates in various biological processes and disease models.
LY411575 can be synthesized via a multi-step process involving acylation, Friedel-Crafts cycloalkylation, N-methylation, nitrosylation, and reduction reactions, starting with 2-aminobiphenyl. [] The key intermediate, (S)-5-methyl-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, is obtained by resolution of the racemic mixture with L-mandelic acid, followed by column chromatography and acid hydrolysis. [] An alternative approach employs palladium-catalyzed intramolecular arylation of an anilide enolate to construct the seven-membered dibenzazepinone core. [, ] This method offers a more efficient route, completing the reaction in 10 minutes at 100 °C with good yields. []
LY411575 is extensively used to study Aβ dynamics and amyloid deposition in various AD mouse models. [, , ] Its ability to reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma makes it a valuable tool for investigating the efficacy of γ-secretase inhibition as a therapeutic strategy for AD. [, , , , ] Studies using LY411575 have provided insights into the kinetics of Aβ turnover, the role of soluble Aβ in neuronal dysfunction, and the potential for preventing amyloid deposition in blood vessels (cerebral amyloid angiopathy). [, , , ]
LY411575 has been investigated for its potential anti-tumor activity, particularly in cancers driven by aberrant Notch signaling. [, , ] Studies have shown its efficacy in suppressing tumor growth in xenograft models of T-cell acute lymphoblastic leukemia (T-ALL), suggesting its potential as a therapeutic agent for Notch-dependent cancers. [] LY411575 has also been utilized to explore the role of Notch signaling in osteoclastogenesis, demonstrating its potential for treating osteolytic bone diseases. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: